4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde

Catalog No.
S3310821
CAS No.
383140-60-1
M.F
C13H13NO2S
M. Wt
247.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-ca...

CAS Number

383140-60-1

Product Name

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde

IUPAC Name

4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

InChI

InChI=1S/C13H13NO2S/c1-8-4-10(5-9(2)13(8)16-3)11-7-17-12(6-15)14-11/h4-7H,1-3H3

InChI Key

ZBYKNGWGAUMYCG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC)C)C2=CSC(=N2)C=O

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2=CSC(=N2)C=O

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde is an organic compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound features a methoxy group and two methyl groups on the phenyl ring, along with a formyl group attached to the thiazole ring. The molecular formula for this compound is C13H13NO2SC_{13}H_{13}NO_{2}S and it has a molecular weight of approximately 247.31 g/mol. Its structure contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agricultural science .

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The methoxy group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
  • Reduction Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
  • Substitution Nucleophiles: Amines, thiols, halides

Major Products Formed

  • From Oxidation: 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carboxylic acid
  • From Reduction: 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-methanol
  • From Substitution: Various substituted thiazole derivatives depending on the nucleophile used .

Research indicates that 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde exhibits notable biological activity. It has been investigated for its potential as an enzyme inhibitor, which may involve binding to the active site of target enzymes and interfering with their normal function. This property makes it valuable in biochemical assays and studies related to enzyme kinetics and inhibition .

The synthesis of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde typically involves:

  • Reaction of Isothiocyanate with Haloketones: The process begins with the reaction of 4-methoxy-3,5-dimethylphenyl isothiocyanate with α-haloketones under basic conditions.
  • Formation of Thioamide Intermediate: This reaction leads to the formation of an intermediate thioamide.
  • Cyclization to Form Thiazole Ring: The thioamide then cyclizes to create the thiazole ring.
  • Introduction of Formyl Group: Finally, the formyl group is introduced via a Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) .

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde has several applications:

  • In Chemistry: It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
  • In Biology: Utilized in studies related to enzyme inhibitors and biochemical assays.
  • In Industry: Employed in producing specialty chemicals and as an intermediate in various industrial processes .

Studies on the interactions of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde with biological targets have shown its potential role in inhibiting specific enzymes. The exact mechanisms may vary based on the target enzyme and biological context. Understanding these interactions is crucial for developing new therapeutic agents .

Several compounds share structural similarities with 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(4-Methoxyphenyl)-1,3-thiazole-2-carbaldehydeContains a methoxy group on phenylLacks methyl substituents on the phenyl ring
2-Amino-4-(4-methoxyphenyl)-thiazoleContains an amino group instead of aldehydeExhibits different biological activity
5-Methylthiazole-2-carbaldehydeMethyl group at position 5 on thiazoleDifferent functional groups affecting reactivity

These compounds are distinguished by their specific functional groups and substitutions which influence their chemical behavior and biological activity .

XLogP3

3.1

Dates

Last modified: 08-19-2023

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